2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl-

Description

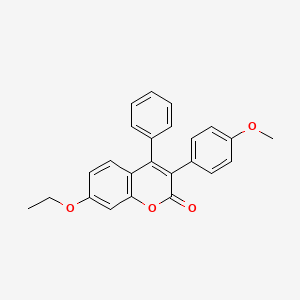

The compound 2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- is a coumarin derivative with a benzopyran-2-one core substituted at positions 3, 4, and 6. Key features include:

- 7-ethoxy group: Enhances lipophilicity and influences electronic properties.

- 4-phenyl group: Adds steric bulk and modulates solubility.

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4/c1-3-27-19-13-14-20-21(15-19)28-24(25)23(17-9-11-18(26-2)12-10-17)22(20)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHAIXDXQZXLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188041 | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263364-89-2 | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263364-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to optimize the reaction rates and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

Table 1: Structural Comparison of Coumarin Derivatives

Key Observations

Substituent Lipophilicity: The 7-ethoxy group in the target compound increases lipophilicity compared to 7-hydroxy () or 7-methoxy () analogs. This may enhance membrane permeability in biological systems.

Synthetic Strategies :

- Analogs like 3-(4-methoxyphenyl) coumarins are synthesized via Michael additions (e.g., reacting amines or thiols with α,β-unsaturated ketones) .

- Ethoxy groups can be introduced via alkylation of hydroxyl precursors (e.g., using ethyl bromide under basic conditions), as inferred from ’s acetylation methods.

Biological and Chemical Activity :

- The 3-(4-methoxyphenyl) moiety is common in natural products () and may contribute to antioxidant or antimicrobial activity.

- 4-Phenyl substitution is less common in coumarins but could enhance fluorescence properties or stabilize π-stacking in supramolecular assemblies.

Safety Profile: While the target compound’s toxicity is unknown, analogs like 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- () show acute oral toxicity and irritation, suggesting the need for caution in handling .

Biological Activity

2H-1-Benzopyran-2-one, specifically 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl-, is a compound belonging to the benzopyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-2-one, 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl- is , with a molecular weight of approximately 310.34 g/mol. The structure features a benzopyran core substituted with an ethoxy group and a methoxyphenyl moiety, contributing to its unique biological profile.

Anticancer Properties

Recent studies have shown that derivatives of benzopyran compounds exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 range of 5.2–22.2 μM against MDA-MB-231 breast cancer cells while being minimally cytotoxic to normal HEK-293 cells (IC50 values ranging from 102.4–293.2 μM) . This suggests that modifications in the benzopyran structure can enhance selectivity towards cancer cells.

Table 1: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line | IC50 (μM) | Cytotoxicity to Normal Cells |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.2 | High (102.4) |

| Compound B | HEK-293 | >100 | Low |

| Compound C | HCT-15 | 15.0 | Moderate |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. A study highlighted that certain benzopyran derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, with IC50 values as low as 0.09 μM . This inhibition could potentially lead to improved cognitive function in neurodegenerative conditions.

Anti-inflammatory Activity

Benzopyran compounds are recognized for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases . The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.

The biological activities of 2H-1-Benzopyran derivatives are attributed to several mechanisms:

- Receptor Modulation : Many benzopyrans interact with various receptors, including PPARα and PPARγ, which play roles in metabolic regulation and inflammation .

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, enhancing their anticancer effects .

- Antioxidant Activity : The presence of phenolic groups contributes to the antioxidant capacity of these compounds, helping to mitigate oxidative stress in cells .

Study on Anticancer Activity

In a comprehensive study, researchers synthesized a series of benzopyran derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. One notable finding was that the introduction of methoxy groups at specific positions on the benzopyran ring significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Neuroprotective Study

Another investigation focused on a series of benzopyran derivatives for their potential in treating Alzheimer's disease. Compounds exhibiting dual inhibition of AChE and β-secretase showed promising results in preventing amyloid plaque formation in vitro . These findings suggest that structural modifications can lead to enhanced neuroprotective properties.

Q & A

Q. What are the recommended synthetic routes for preparing 7-ethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-1-benzopyran-2-one?

A common approach involves bromination and functional group substitution. For example, bromination of a precursor like 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one with n-bromosuccinimide (NBS) in carbon tetrachloride, followed by reflux and purification via recrystallization (e.g., ethyl acetate) . Modifications to the ethoxy or methoxyphenyl groups may require nucleophilic substitution or coupling reactions under inert conditions. Ensure stoichiometric control and monitor reaction progress via TLC or HPLC.

Q. How should researchers handle this compound safely in laboratory settings?

Follow GHS hazard guidelines: wear PPE (gloves, lab coat, goggles), avoid inhalation/contact, and use fume hoods. In case of skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes . Store in sealed containers away from incompatible materials (oxidizers, strong acids) and ensure ventilation to prevent dust/aerosol formation .

Q. What analytical techniques are suitable for characterizing this benzopyran derivative?

Use NMR (¹H/¹³C) to confirm substituent positions and purity. UV-Vis spectroscopy can assess electronic transitions (e.g., π→π* in the benzopyran core). Mass spectrometry (ESI-TOF) verifies molecular weight. If crystallinity is achieved, X-ray diffraction provides structural confirmation . For unresolved stereochemistry, computational modeling (DFT) may complement experimental data.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with literature. Recrystallize the compound using varied solvents (e.g., ethanol vs. ethyl acetate) to isolate pure polymorphs . Cross-validate with collaborators or databases like NIST Chemistry WebBook .

Q. What strategies optimize reaction yields for introducing the 4-phenyl group?

Employ Suzuki-Miyaura coupling using a phenylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄). Optimize solvent polarity (DMF/water mixtures) and base (K₂CO₃) to enhance cross-coupling efficiency . Monitor reaction kinetics via in-situ IR or GC-MS. For steric hindrance at the 4-position, consider microwave-assisted synthesis to accelerate reactivity.

Q. How can mechanistic studies elucidate the role of the 7-ethoxy group in biological activity?

Design analogs with varying alkoxy chains (e.g., 7-methoxy, 7-propoxy) and compare their bioactivity (e.g., enzyme inhibition assays). Use computational docking to map interactions with target proteins (e.g., cytochrome P450). Isotopic labeling (³H or ¹⁴C at the ethoxy group) can track metabolic pathways in vitro .

Q. What methods address stability challenges during long-term storage?

Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS. Add antioxidants (BHT) or store under nitrogen to prevent oxidation. For light-sensitive degradation, use amber glassware and minimize UV exposure .

Q. How should researchers interpret conflicting toxicity data across structurally similar benzopyrans?

Compare toxicological endpoints (e.g., LD₅₀, IC₅₀) using standardized assays (e.g., MTT for cytotoxicity). Perform QSAR modeling to correlate substituents (e.g., methoxy vs. ethoxy) with toxicity profiles. Validate findings with in vivo models (e.g., zebrafish embryos) for translational relevance .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.